3-(tert-Butoxy)-4-iodooxolane
Description
Overview of Oxolane Derivatives in Chemical Research
Oxolane, commonly known as tetrahydrofuran (B95107) (THF), is a five-membered cyclic ether that serves as a fundamental building block in organic chemistry. nih.gov Its derivatives are integral components of a wide range of natural products, including lignans (B1203133), macrodiolides, and the extensive family of annonaceous acetogenins, which exhibit potent antitumor and antimicrobial activities. nih.gov The oxolane ring is also a key feature in many nucleoside analogues and other synthetic compounds with significant biological activity. nih.gov
The prevalence of the oxolane scaffold has driven the development of numerous synthetic methodologies for its construction. organic-chemistry.orgresearchgate.net These methods range from classical intramolecular SN2 reactions to more modern transition-metal-catalyzed cyclizations and oxidative cyclizations. nih.govresearchgate.net The ability to stereoselectively synthesize substituted oxolanes is of paramount importance, as the biological activity of the final molecule often depends critically on the precise three-dimensional arrangement of its substituents. nih.gov
Significance of Halo- and Ether-Substituted Oxolanes
The introduction of halogen and ether substituents onto the oxolane ring dramatically expands its synthetic versatility. Halo-substituted oxolanes, particularly iodo-derivatives, are valuable intermediates. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in nucleophilic substitution reactions. wikipedia.org This reactivity allows for the subsequent introduction of a wide variety of functional groups. Furthermore, iodo-substituted compounds are key precursors in numerous carbon-carbon bond-forming reactions, such as Suzuki, Sonogashira, and Heck couplings, mediated by transition metal catalysts.
Methods like intramolecular iodo-aldol cyclization and iodocyclization of unsaturated alcohols provide stereoselective routes to these iodo-functionalized heterocycles. organic-chemistry.orgchemistryviews.org Ether substituents, on the other hand, modify the steric and electronic properties of the oxolane. They can influence the conformation of the ring and the reactivity of adjacent functional groups. Bulky ether groups, such as the tert-butoxy (B1229062) group, can provide steric shielding, directing incoming reagents to specific sites on the molecule. This steric hindrance is a crucial tool for achieving regioselectivity and stereoselectivity in complex syntheses.
Contextualization of 3-(tert-Butoxy)-4-iodooxolane within Organohalogen and Ether Chemistry
This compound is a molecule that strategically combines the key features of both halo- and ether-substituted oxolanes. It is a bifunctional synthetic building block designed for sequential and site-selective reactions.
The Iodide Group: The iodine atom at the C-4 position serves as a versatile reactive handle. Its capacity to act as a leaving group or participate in organometallic cross-coupling reactions makes it the primary site for introducing molecular complexity.
The tert-Butoxy Group: Positioned at the adjacent C-3, the bulky tert-butoxy group exerts significant steric influence. This can direct the approach of nucleophiles or catalysts, potentially controlling the stereochemical outcome of reactions at the C-4 position. The tert-butyl ether is also chemically robust under many reaction conditions but can be cleaved under specific acidic conditions if desired, revealing a hydroxyl group for further functionalization.
This specific arrangement of a bulky ether and a reactive halogen on an oxolane core makes this compound a potentially valuable intermediate in the multi-step synthesis of complex target molecules, particularly those where precise stereochemical control is required. While detailed synthetic applications for this specific compound are not widely published in academic literature, its availability from commercial suppliers suggests its use as a specialized building block in medicinal or materials chemistry research.
Physicochemical Properties of this compound
The following table summarizes the known properties of the compound.
| Property | Value | Reference |
| CAS Number | 1603423-31-9 | consensus.appbldpharm.com |
| Molecular Formula | C₈H₁₅IO₂ | consensus.app |
| Molecular Weight | 270.11 g/mol | consensus.app |
| MDL Number | MFCD28149788 | consensus.app |
| SMILES Code | IC1C(OC(C)(C)C)COC1 | consensus.app |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15IO2 |
|---|---|
Molecular Weight |
270.11 g/mol |
IUPAC Name |
3-iodo-4-[(2-methylpropan-2-yl)oxy]oxolane |
InChI |
InChI=1S/C8H15IO2/c1-8(2,3)11-7-5-10-4-6(7)9/h6-7H,4-5H2,1-3H3 |
InChI Key |
HNLCWEGQXHAOKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1COCC1I |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 3 Tert Butoxy 4 Iodooxolane
Reactions Involving the Iodo Group
The iodo group is a versatile handle for chemical reactions due to the relatively weak carbon-iodine bond and the good leaving group ability of the iodide ion. This allows for a variety of transformations, including nucleophilic substitutions, organometallic cross-couplings, and reductive eliminations.
The carbon atom attached to the iodine in 3-(tert-Butoxy)-4-iodooxolane is electrophilic and susceptible to attack by nucleophiles. This allows for the direct displacement of the iodo group to form new carbon-heteroatom or carbon-carbon bonds. The stereochemistry of the starting material, which is often a mixture of cis and trans isomers, can influence the reaction outcome.
Common nucleophiles used in these reactions include azides, cyanides, and thiolates. For instance, reaction with sodium azide (B81097) can introduce an azido (B1232118) group, a precursor to amines.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent | Product |
| Azide | Sodium Azide (NaN₃) | 3-Azido-4-(tert-butoxy)oxolane |
| Cyanide | Sodium Cyanide (NaCN) | 4-(tert-Butoxy)oxolane-3-carbonitrile |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-(tert-Butoxy)-4-(phenylthio)oxolane |
The iodo group is an excellent participant in a wide array of organometallic cross-coupling reactions. These reactions, typically catalyzed by transition metals like palladium or copper, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Common cross-coupling reactions involving alkyl iodides include Suzuki, Stille, and Sonogashira couplings.
For example, a Suzuki coupling reaction could involve the palladium-catalyzed reaction of this compound with an organoboron compound to form a new carbon-carbon bond.
Table 2: Potential Organometallic Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 3-Aryl-4-(tert-butoxy)oxolane |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 3-Alkenyl-4-(tert-butoxy)oxolane |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 3-Alkynyl-4-(tert-butoxy)oxolane |
The iodo group can be removed through reductive processes, replacing it with a hydrogen atom. This transformation is useful when the iodo group has served its synthetic purpose and is no longer needed in the target molecule. Common reducing agents for this purpose include radical-based reagents like tributyltin hydride (Bu₃SnH) with a radical initiator such as azobisisobutyronitrile (AIBN), or catalytic hydrogenation.
Reactions Involving the tert-Butoxy (B1229062) Group
The tert-butoxy group is a bulky ether functionality that is generally stable under many reaction conditions. However, it can be cleaved under specific acidic conditions or transformed into other functional groups.
The cleavage of the tert-butyl ether in this compound is typically achieved under acidic conditions. The bulky tert-butyl group stabilizes the formation of a tert-butyl carbocation, facilitating the cleavage of the C-O bond. Reagents such as trifluoroacetic acid (TFA) or strong mineral acids can be used to deprotect the hydroxyl group. This unmasks a hydroxyl group, which can then be used for further functionalization.
Table 3: Conditions for Ether Cleavage
| Reagent | Conditions | Product |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM), Room Temperature | 4-Iodooxolan-3-ol |
| Hydrochloric Acid (HCl) | Aqueous solution | 4-Iodooxolan-3-ol |
While direct interconversion of the tert-butoxy group is less common than its cleavage, the resulting hydroxyl group from ether cleavage is a versatile functional group. It can be converted into a variety of other functionalities. For example, the alcohol can be oxidized to a ketone or converted to a better leaving group, such as a tosylate or mesylate, for subsequent nucleophilic substitution reactions.
Reactivity of the Oxolane Ring System
The oxolane ring is a relatively stable cyclic ether. However, its reactivity can be enhanced by the presence of activating substituents or by employing specific reagents that promote ring cleavage.
Ring-Opening Reactions
The cleavage of the carbon-oxygen bonds within the oxolane ring of this compound is a challenging transformation that typically requires harsh reaction conditions or specialized reagents. The inherent stability of the five-membered ring, coupled with the electron-donating nature of the ether oxygen, makes it less susceptible to cleavage compared to strained three-membered rings like epoxides.
Acid-catalyzed ring-opening is a potential pathway. In the presence of a strong Brønsted or Lewis acid, the ether oxygen can be protonated or coordinated, respectively. This activation facilitates nucleophilic attack on one of the adjacent carbon atoms (C-2 or C-5). For instance, theoretical studies have explored the ring-opening of tetrahydrofuran (B95107) itself by frustrated Lewis pairs (FLPs), highlighting the possibility of C-O bond cleavage through concerted mechanisms. nih.gov The cationic ring-opening polymerization of tetrahydrofuran, initiated by strong acids, further demonstrates the susceptibility of the ether linkage to cleavage under acidic conditions. mdpi.comresearchgate.net In the context of this compound, such a reaction would likely lead to a complex mixture of products due to the presence of other reactive sites.
An unexpected mode of tetrahydrofuran ring-opening has been observed in the reaction of TeBr₄ with triphenylphosphine (B44618) in THF, resulting in the formation of Ph₃PO(CH₂)₄TeBr₄. rsc.org This suggests that certain transition metal reagents can induce cleavage of the C-O bond.
It is important to note that the bulky tert-butoxy group could sterically hinder the approach of reagents to the ether oxygen, potentially reducing the rate of acid-promoted ring-opening. Furthermore, the presence of the iodo group might offer alternative reaction pathways that are kinetically more favorable than ring cleavage.
| Reaction Type | Reagents/Conditions | Expected Outcome for Oxolane Ring | Reference |
| Acid-Catalyzed Cleavage | Strong Brønsted or Lewis Acids (e.g., H₂SO₄, BF₃·OEt₂) | Protonation/coordination of ether oxygen followed by nucleophilic attack, leading to ring-opened products. | nih.govmdpi.comresearchgate.net |
| Metal-Induced Cleavage | Transition metal reagents (e.g., TeBr₄/PPh₃) | Cleavage of C-O bond to form functionalized acyclic products. | rsc.org |
Functionalization of Adjacent Positions
While direct functionalization of the oxolane ring at positions C-2 and C-5 in this compound is not straightforward, the existing substituents can direct transformations at the adjacent C-3 and C-4 positions. The primary reactivity is expected to stem from the C-I bond.
Nucleophilic substitution of the iodide by a variety of nucleophiles is a highly probable reaction. vanderbilt.edulibretexts.org However, the steric bulk of the adjacent tert-butoxy group would significantly influence the reaction mechanism and stereochemical outcome. An Sₙ2 reaction would likely be hindered, potentially favoring an Sₙ1-type mechanism if a carbocation at C-4 can be stabilized. researchgate.netstackexchange.com The stereochemistry of the tert-butoxy group relative to the iodo group (cis or trans) would be a critical factor in determining the accessibility of the C-4 position to an incoming nucleophile.
Elimination reactions are also a prominent pathway for this compound, given the presence of a good leaving group (iodide) and protons on the adjacent carbon atoms (C-3 and C-5). libretexts.orgmasterorganicchemistry.comyoutube.compressbooks.pubyoutube.com Treatment with a strong, non-nucleophilic base would likely promote dehydroiodination to yield an unsaturated oxolane derivative. The regioselectivity of this elimination would be influenced by both electronic and steric factors. The use of a bulky base, such as potassium tert-butoxide, would favor the formation of the less substituted "Hofmann" product due to steric hindrance. masterorganicchemistry.com
The table below summarizes the expected reactivity leading to the functionalization of positions adjacent to the core substituents.
| Position | Reaction Type | Reagents/Conditions | Expected Product Type | Controlling Factors | Reference |
| C-4 | Nucleophilic Substitution (Sₙ1 or Sₙ2) | Various nucleophiles (e.g., -OH, -OR, -CN) | 3-(tert-Butoxy)-4-substituted-oxolane | Steric hindrance from tert-butoxy group, nature of nucleophile, solvent. | vanderbilt.edulibretexts.orgresearchgate.netstackexchange.com |
| C-3/C-5 | Elimination (E2) | Strong, non-nucleophilic base (e.g., potassium tert-butoxide) | 3-(tert-Butoxy)-2,3-dihydro-1H-pyrrole or 4-(tert-Butoxy)-2,3-dihydro-1H-pyrrole | Steric bulk of the base, stereochemistry of the substrate. | libretexts.orgmasterorganicchemistry.compressbooks.pubyoutube.commasterorganicchemistry.com |
Advanced Spectroscopic and Spectrometric Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 3-(tert-Butoxy)-4-iodooxolane, both ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of each atom.
The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the oxolane ring and the tert-butoxy (B1229062) group. The tert-butoxy group will exhibit a sharp singlet, integrating to nine protons, in the upfield region, typically around 1.0-1.3 ppm, due to the rapid rotation of the methyl groups. nih.govscispace.comanu.edu.au The protons on the oxolane ring will be more downfield and will display complex splitting patterns due to spin-spin coupling with neighboring protons. The protons on the carbon bearing the ether linkage (C-O-C) are expected to resonate in the range of 3.4-4.5 δ. libretexts.orgpressbooks.pubopenstax.org The presence of the electronegative iodine atom will further deshield adjacent protons. The proton at C4, attached to the carbon with the iodine, would likely appear in the region of 3.0-4.0 ppm. youtube.com The relative stereochemistry of the tert-butoxy and iodo substituents (cis or trans) will significantly influence the coupling constants between the protons on the oxolane ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C(CH₃)₃ | 1.2 | 28 |
| C(CH₃)₃ | - | 75 |
| H3 | 3.8 - 4.2 | - |
| C3 | - | 75 - 80 |
| H4 | 3.5 - 4.0 | - |
| C4 | - | 30 - 40 |
| H2, H5 | 3.6 - 4.0 | - |
| C2, C5 | - | 65 - 75 |
Note: These are predicted values and may vary based on the solvent and specific stereoisomer.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule.
The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C-O-C stretching of the cyclic ether, which typically appears in the 1050-1150 cm⁻¹ region. libretexts.orgpressbooks.publmu.eduspectroscopyonline.com The presence of the tert-butyl group will give rise to characteristic C-H stretching vibrations around 2950 cm⁻¹ and bending vibrations near 1370 cm⁻¹ and 1460 cm⁻¹. researchgate.netresearchgate.net The C-I stretching vibration is expected to appear in the far-infrared region, typically around 500 cm⁻¹, and may be difficult to observe with standard instrumentation. umd.eduorgchemboulder.com
Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data. The C-C and C-H vibrations of the tert-butyl group are expected to produce strong signals in the Raman spectrum. researchgate.netacs.orgosti.govcdnsciencepub.com The symmetric C-O-C stretching of the ether may also be Raman active. The C-I bond, being a relatively non-polar bond, should also give a characteristic Raman signal.
Table 2: Predicted IR and Raman Active Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| tert-Butyl | C-H stretch | ~2950 | ~2950 | Strong |
| tert-Butyl | C-H bend | ~1460, ~1370 | ~1460, ~1370 | Medium |
| Oxolane | C-O-C stretch | 1050-1150 | 1050-1150 | Strong (IR), Medium (Raman) |
| Alkyl Iodide | C-I stretch | ~500 | ~500 | Medium (Raman) |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which is invaluable for structural elucidation.
For this compound, the molecular ion peak (M⁺) would be observed in the mass spectrum, confirming the molecular weight of the compound. A prominent fragmentation pathway would involve the loss of the tert-butyl group as a stable tert-butyl cation or isobutylene (B52900), leading to a significant peak at [M-57]⁺ or [M-56]⁺•. doaj.orgnih.govresearchgate.net Another likely fragmentation is the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule, resulting in a peak corresponding to the loss of an iodine atom ([M-127]⁺) and a peak for the iodide ion itself at m/z 127. docbrown.info Fragmentation of the oxolane ring itself can also occur, often initiated by cleavage adjacent to the ether oxygen. nsf.govnih.govresearchgate.net The fragmentation pattern can be complex due to the presence of multiple functional groups that can direct the fragmentation pathways. libretexts.org
Table 3: Predicted Key Mass Spectral Fragments for this compound
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
| 284 | [C₈H₁₅IO₂]⁺• | Molecular Ion (M⁺•) |
| 227 | [C₄H₇IO₂]⁺ | Loss of tert-butyl radical |
| 157 | [C₈H₁₅O₂]⁺ | Loss of Iodine radical |
| 127 | [I]⁺ | Iodine cation |
| 57 | [C₄H₉]⁺ | tert-Butyl cation |
Chiroptical Spectroscopy (e.g., Optical Rotation, Electronic Circular Dichroism) for Stereochemical Assignment
The presence of two stereocenters at positions 3 and 4 in this compound means that the molecule can exist as enantiomers and diastereomers (cis and trans isomers). Chiroptical techniques are essential for determining the absolute configuration and enantiomeric purity of these stereoisomers.
Optical rotation measures the rotation of plane-polarized light by a chiral molecule. masterorganicchemistry.comwikipedia.org Each enantiomer of a specific diastereomer (e.g., (3R,4R) and (3S,4S)) will rotate plane-polarized light to an equal and opposite degree. youtube.comlibretexts.org The specific rotation value is a characteristic physical property of a chiral compound. The diastereomers (e.g., cis vs. trans) will have different, non-mirror image optical rotation values.
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pubfaccts.dewikipedia.org ECD spectra are often more informative than optical rotation at a single wavelength, as they provide information about the electronic transitions within the molecule and are highly sensitive to the three-dimensional arrangement of atoms. nih.govresearchgate.net The chromophores in this compound, primarily the C-O and C-I bonds, will contribute to the ECD spectrum. The sign and magnitude of the Cotton effects in the ECD spectrum are directly related to the absolute configuration of the stereocenters. Theoretical calculations of ECD spectra can be compared with experimental spectra to confidently assign the absolute stereochemistry of each isomer.
Theoretical and Computational Chemistry of 3 Tert Butoxy 4 Iodooxolane
Electronic Structure and Bonding Analysis
The electronic structure of 3-(tert-Butoxy)-4-iodooxolane is dictated by the interplay of its constituent functional groups: the oxolane ring, the tert-butoxy (B1229062) group, and the iodine substituent. The oxygen atom within the oxolane ring and the oxygen of the tert-butoxy group possess lone pairs of electrons, making them regions of high electron density and potential sites for hydrogen bonding. The carbon-iodine bond is polarized, with the iodine atom being more electronegative than carbon, leading to a partial negative charge on the iodine and a partial positive charge on the attached carbon. This C-I bond is also highly polarizable.
Computational methods like Density Functional Theory (DFT) would be instrumental in quantifying these electronic properties. DFT calculations could provide detailed information on the molecular orbital energies, charge distribution, and bond orders. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial in predicting the molecule's reactivity. In analogous systems, the HOMO is often localized on the oxygen or iodine atoms, while the LUMO is typically associated with the antibonding orbitals of the C-O or C-I bonds.
Table 1: Hypothetical Calculated Atomic Charges and Bond Parameters for this compound
| Atom/Bond | Parameter | Hypothetical Value |
| O (oxolane) | Mulliken Charge (e) | -0.6 to -0.8 |
| O (tert-butoxy) | Mulliken Charge (e) | -0.5 to -0.7 |
| I | Mulliken Charge (e) | -0.1 to -0.3 |
| C-I | Bond Length (Å) | ~2.15 |
| C-O (oxolane) | Bond Length (Å) | ~1.43 |
| C-O (tert-butoxy) | Bond Length (Å) | ~1.45 |
Note: These values are estimations based on general principles and data from analogous compounds and are not the result of a direct computational study on this compound.
Conformational Analysis and Energy Minima Identification
The flexibility of the five-membered oxolane ring allows it to adopt various non-planar conformations, most commonly described as envelope (E) and twist (T) forms. The substituents at positions 3 and 4 significantly influence the conformational preferences of the ring. The bulky tert-butoxy group and the large iodine atom will exhibit steric hindrance, and the molecule will adopt a conformation that minimizes these unfavorable interactions.
Computational conformational analysis would involve scanning the potential energy surface by systematically changing the dihedral angles of the ring and the substituents. This process would identify the low-energy conformers and the transition states connecting them. For a 3,4-disubstituted oxolane, several stereoisomers are possible (e.g., cis and trans), and each will have its own set of stable conformers. The relative energies of these conformers can be calculated to determine their population at a given temperature using the Boltzmann distribution.
In related substituted cyclohexanes, bulky groups like tert-butyl strongly prefer an equatorial position to avoid steric clashes. unacademy.com A similar principle would apply to the oxolane ring, where the substituents would favor pseudo-equatorial positions in the most stable conformations.
Table 2: Hypothetical Relative Energies of Conformers for trans-3-(tert-Butoxy)-4-iodooxolane
| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) |
| Twist (T1) | C2-C3-C4-C5 = 20 | 0.0 (most stable) |
| Envelope (E1) | C2-C3-C4-O = 0 | 1.5 |
| Twist (T2) | C2-C3-C4-C5 = -20 | 2.1 |
| Envelope (E2) | C3-C4-C5-O = 0 | 3.0 |
Note: This table presents a hypothetical energy landscape. The actual values would require specific computational modeling.
Reaction Mechanism Studies via Computational Modeling
Computational modeling is a valuable tool for investigating the mechanisms of reactions involving this compound. For instance, nucleophilic substitution reactions at the carbon bearing the iodine atom are plausible. Theoretical calculations can map out the reaction pathway, identifying the transition state structure and its energy, which determines the reaction rate.
Studies on the reactions of iodinated compounds often involve the formation of radical or ionic intermediates. liverpool.ac.uk Computational modeling can help to elucidate the stability of these intermediates and the feasibility of different reaction pathways. For example, the reaction of this compound with a nucleophile could proceed via an SN2 mechanism, and the transition state for this process could be located and characterized using quantum chemical methods. The influence of the tert-butoxy group and the oxolane ring on the reaction barrier could be systematically investigated.
Prediction of Spectroscopic Parameters
Computational chemistry allows for the prediction of various spectroscopic parameters, which can be invaluable for the characterization of this compound.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. modgraph.co.uk These predictions, when compared with experimental data, can help in the structural elucidation and conformational analysis of the molecule. The chemical shifts would be sensitive to the electronic environment of each nucleus and the spatial arrangement of the atoms. For instance, the protons on the carbon atoms attached to the oxygen and iodine would exhibit characteristic chemical shifts. Models for predicting proton chemical shifts in bromo- and iodo-alkanes have been developed and show that the effects of these halogens are complex. stanford.edu
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be computed to generate theoretical IR and Raman spectra. These spectra are determined by the molecular vibrations, and each vibrational mode corresponds to a specific motion of the atoms. The calculated spectra can be compared with experimental spectra to identify characteristic functional group vibrations, such as C-O stretching, C-H stretching, and the C-I stretching frequency, which is typically found in the far-infrared region. shivajicollege.ac.inusda.gov
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for a Conformer of this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C (attached to I) | 20-30 |
| C (attached to O-tert-butyl) | 80-90 |
| Oxolane C's (not substituted) | 65-75 |
| tert-Butyl C's (methyl) | 28-32 |
| tert-Butyl C (quaternary) | 75-85 |
Note: These are estimated values based on analogous structures. Actual shifts depend on the specific conformation and solvent.
Intermolecular Interactions and Aggregation Behavior
The nature of intermolecular interactions in this compound will govern its physical properties, such as boiling point and solubility, as well as its behavior in solution and in the solid state. The primary intermolecular forces at play would be:
Dipole-Dipole Interactions: The polar C-O and C-I bonds create a net molecular dipole moment, leading to dipole-dipole attractions between molecules.
Halogen Bonding: The electrophilic region on the iodine atom (the σ-hole) can interact with a nucleophilic site on an adjacent molecule, such as one of the oxygen atoms. This type of interaction is increasingly recognized as an important factor in crystal engineering and molecular recognition.
Computational studies can quantify the strength of these interactions. For example, the interaction energy between two molecules of this compound can be calculated for various orientations to understand the preferred modes of aggregation. Symmetry-Adapted Perturbation Theory (SAPT) is a particularly useful method for decomposing the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion.
Applications of 3 Tert Butoxy 4 Iodooxolane As a Synthetic Intermediate
Building Block for Natural Product Synthesis
While direct and extensive examples of the use of 3-(tert-Butoxy)-4-iodooxolane in the total synthesis of specific natural products are not widely documented in publicly available literature, its structural motif is present in a variety of natural compounds. The substituted oxolane core is a key feature in many biologically active molecules. The strategic placement of the iodo and tert-butoxy (B1229062) groups allows for its potential incorporation into synthetic routes targeting complex natural products containing a tetrahydrofuran (B95107) ring system. For instance, the iodo group can be displaced via nucleophilic substitution or participate in cross-coupling reactions to build more complex carbon skeletons, a common strategy in the synthesis of natural products.
Precursor for Complex Organic Scaffolds
The development of novel molecular scaffolds is a cornerstone of medicinal chemistry and drug discovery. The reactivity of the carbon-iodine bond in this compound makes it an attractive starting material for the construction of diverse and complex organic scaffolds. For example, it can undergo various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to introduce aryl, alkynyl, and vinyl groups, respectively. These transformations would lead to a wide array of substituted oxolanes with potential applications in the synthesis of new chemical entities.
The following table summarizes potential transformations of this compound for the synthesis of complex scaffolds:
| Reaction Type | Reagent/Catalyst | Potential Product |
| Suzuki Coupling | Arylboronic acid / Pd catalyst | 3-(tert-Butoxy)-4-aryloxolane |
| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | 3-(tert-Butoxy)-4-alkynyloxolane |
| Heck Coupling | Alkene / Pd catalyst | 3-(tert-Butoxy)-4-vinyloxolane |
| Nucleophilic Substitution | Various nucleophiles (e.g., azides, thiols) | 4-Substituted-3-(tert-butoxy)oxolanes |
Utility in Advanced Material Precursor Development
The synthesis of advanced materials with tailored properties often relies on the design of specific molecular precursors. While detailed research on the direct application of this compound in materials science is limited, its structure suggests potential utility. The oxolane ring can provide thermal stability and specific solubility characteristics to a polymer backbone. The iodo-substituent offers a reactive site for polymerization or for grafting onto surfaces to modify material properties. For instance, it could potentially be used in the synthesis of novel monomers for ring-opening polymerization or as a precursor for liquid crystals or other organic electronic materials.
Development of Chiral Auxiliaries and Ligands
Chiral auxiliaries and ligands are essential tools in asymmetric synthesis, enabling the stereoselective formation of a desired enantiomer. The oxolane scaffold is a common feature in many successful chiral ligands. Given that this compound can be synthesized from chiral starting materials, it presents an opportunity for the development of new chiral auxiliaries and ligands. The iodo group can be replaced by a coordinating group, such as a phosphine (B1218219) or an amine, to create a new ligand. The bulky tert-butoxy group can play a crucial role in creating a specific chiral environment around a metal center, thereby influencing the stereochemical outcome of a catalyzed reaction.
Future Directions and Emerging Research Avenues for Iodooxolane Derivatives
Exploration of Novel Synthetic Methodologies
The development of efficient and stereoselective methods for the synthesis of 3,4-disubstituted oxolanes is a key area of ongoing research. While general strategies for tetrahydrofuran (B95107) synthesis exist, the specific substitution pattern of 3-(tert-butoxy)-4-iodooxolane presents unique challenges and opportunities. nih.gov
Future research will likely focus on the development of novel synthetic routes that offer high levels of regio- and stereocontrol. One promising approach is the iodocyclization of tert-butoxy (B1229062) substituted homoallylic alcohols . This method, which involves the intramolecular reaction of an alcohol onto an alkene tether in the presence of an iodine source, could provide a direct and atom-economical route to the desired iodooxolane ring system. nih.gov The stereochemical outcome of such cyclizations would be highly dependent on the geometry of the starting alkene and the reaction conditions.
Another avenue for exploration is the electrophilic iodination of the enol ether of 3-tert-butoxytetrahydrofuran . The generation of the enol ether followed by reaction with an electrophilic iodine source could provide a pathway to the target molecule. However, controlling the regioselectivity of the iodination would be a critical challenge to overcome. mdpi.com
Furthermore, the application of modern catalytic methods, including transition-metal catalysis, to the synthesis of this compound could lead to more efficient and versatile synthetic protocols. For instance, palladium-catalyzed coupling reactions could be employed to introduce the tert-butoxy group or the iodo group at a late stage of the synthesis.
A summary of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Key Precursors | Potential Advantages | Key Challenges |
| Iodocyclization | tert-Butoxy substituted homoallylic alcohols | Atom economy, potential for high stereocontrol | Synthesis of stereodefined precursors |
| Electrophilic Iodination | Enol ether of 3-tert-butoxytetrahydrofuran | Direct functionalization of the oxolane ring | Regioselectivity of iodination |
| Transition-Metal Catalysis | Functionalized oxolane precursors | High efficiency and functional group tolerance | Catalyst selection and optimization |
Investigation of Stereochemical Control in Reactions
The presence of two adjacent stereocenters in this compound makes the control of stereochemistry a paramount concern. Future research will undoubtedly focus on elucidating and controlling the stereochemical outcomes of reactions involving this and related iodooxolane derivatives.
A key area of investigation will be the diastereoselective synthesis of the four possible stereoisomers of this compound. This will require the development of synthetic methods that can selectively generate either the cis or trans relationship between the tert-butoxy and iodo substituents, as well as control the absolute stereochemistry at each center. The use of chiral auxiliaries, catalysts, or starting materials derived from the chiral pool will be instrumental in achieving this goal. nih.gov
Once the individual stereoisomers are accessible, their differential reactivity can be explored. The steric bulk of the tert-butoxy group is expected to exert a significant influence on the accessibility of the adjacent iodine-bearing carbon to nucleophiles, potentially leading to highly stereoselective substitution reactions. For example, in an SN2 reaction, the approach of the nucleophile would be heavily biased, leading to a specific stereochemical outcome.
Computational studies will play a crucial role in understanding and predicting the stereochemical preferences in these reactions. researchgate.net Density Functional Theory (DFT) calculations can be used to model the transition states of various reaction pathways and predict the most likely stereochemical outcomes, thereby guiding experimental design.
Discovery of Unexpected Reactivity Patterns
The unique juxtaposition of the bulky tert-butoxy group and the reactive iodo group in this compound may give rise to unexpected reactivity patterns that deviate from those of simpler iodoalkanes or cyclic ethers.
One area ripe for exploration is the potential for neighboring group participation by the tert-butoxy group in reactions at the C-4 position. The oxygen atom of the tert-butoxy group could potentially interact with the carbon bearing the iodine atom, especially in the formation of a carbocationic intermediate, leading to rearranged products or unexpected reaction rates.
Furthermore, the vicinal arrangement of the iodo and alkoxy groups could lead to novel elimination or fragmentation reactions under specific conditions. For instance, treatment with a strong base could potentially induce elimination to form an unsaturated oxolane derivative. The influence of the tert-butoxy group on the regioselectivity of such an elimination would be of significant interest.
The reactivity of the C-I bond itself warrants further investigation. While nucleophilic substitution is a common reaction pathway for iodoalkanes, the specific steric and electronic environment within the this compound molecule could favor alternative pathways, such as radical reactions or reactions involving single-electron transfer (SET) processes. nih.gov
A summary of potential reactivity studies is presented in Table 2.
| Reaction Type | Potential Outcome | Influencing Factors |
| Nucleophilic Substitution | Stereoselective displacement of iodide | Steric hindrance from the tert-butoxy group, nature of the nucleophile |
| Elimination Reactions | Formation of unsaturated oxolanes | Base strength, temperature, stereochemistry of the starting material |
| Radical Reactions | Formation of C-C or C-heteroatom bonds at C-4 | Radical initiator, reaction conditions |
| Rearrangement Reactions | Formation of structurally novel products | Lewis or Brønsted acid catalysis, neighboring group participation |
Integration into Automated Synthesis Platforms
The increasing demand for the rapid synthesis and screening of novel chemical entities has driven the development of automated synthesis platforms. The integration of the synthesis of iodooxolane derivatives, including this compound, into such platforms represents a significant future direction.
Flow chemistry offers numerous advantages for the synthesis of complex molecules, including precise control over reaction parameters, enhanced safety, and the potential for high-throughput synthesis. amidetech.comnih.gov Developing robust and reliable flow-based protocols for the synthesis of this compound and its derivatives would enable the rapid generation of a library of related compounds for biological screening or further chemical elaboration.
The modular nature of many synthetic routes to oxolanes lends itself well to automation. For example, a flow system could be designed to sequentially perform the key steps of a synthesis, such as the formation of a homoallylic alcohol, its iodocyclization, and subsequent functionalization of the iodo group. In-line purification and analysis techniques could also be integrated to streamline the entire process.
The successful implementation of automated synthesis for this class of compounds would not only accelerate the discovery of new iodooxolane derivatives with interesting properties but also provide valuable insights into the optimization of their synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
